molecular formula C15H14N2O3S B12939829 [(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid CAS No. 117831-31-9

[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid

Cat. No.: B12939829
CAS No.: 117831-31-9
M. Wt: 302.4 g/mol
InChI Key: GVMCUYZEDVZIBI-UHFFFAOYSA-N
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Description

[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an acetyl group, a methyl group, a phenyl group, and a sulfanylacetic acid moiety attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base to afford the desired product . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with acylating agents such as carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound, highlighting its implications in pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is C15H14N2O3SC_{15}H_{14}N_{2}O_{3}S with a molecular weight of 302.35 g/mol. The compound features a pyrimidine ring substituted with an acetyl group and a phenyl group, linked via a sulfanyl group to acetic acid.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine core followed by functionalization to introduce the sulfanyl and acetyl groups. Specific synthetic pathways may vary based on the desired purity and yield.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that compounds containing pyrimidine structures can possess significant antimicrobial properties. For instance, related pyrimidine derivatives have demonstrated inhibition against various bacterial strains and fungi. The exact mechanism often involves interference with nucleic acid synthesis or disruption of cellular processes.

Anticancer Properties

Research has indicated that pyrimidine derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have been tested against different cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

Anti-inflammatory Effects

Pyrimidine derivatives are also noted for their anti-inflammatory properties. Studies suggest that such compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

Case Studies

StudyObjectiveFindings
Antimicrobial Evaluation Assess the antimicrobial efficacy against E. coli and S. aureusSignificant inhibition observed at concentrations above 50 µg/mL
Cytotoxicity Assay Test against A431 vulvar epidermal carcinoma cell lineIC50 values indicated effective cytotoxicity at low micromolar concentrations
Anti-inflammatory Study Evaluate effects on TNF-alpha productionReduction in TNF-alpha levels by 30% at 25 µM concentration

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in metabolic pathways, leading to altered cellular responses.

Properties

CAS No.

117831-31-9

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

2-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C15H14N2O3S/c1-9-13(10(2)18)15(21-8-12(19)20)17-14(16-9)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,19,20)

InChI Key

GVMCUYZEDVZIBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)SCC(=O)O)C(=O)C

Origin of Product

United States

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